molecular formula C6H7N3 B1444803 3-(1H-pyrazol-4-yl)propanenitrile CAS No. 1296225-28-9

3-(1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1444803
CAS No.: 1296225-28-9
M. Wt: 121.14 g/mol
InChI Key: YSOLKHYBNNQOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-pyrazol-4-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)propanenitrile typically involves the reaction of 4-chloropyrazole with acrylonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of acrylonitrile, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts such as Amberlyst-70, a thermally stable and cost-effective heterogeneous catalyst, has been reported to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-pyrazol-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-4-yl)propanenitrile stands out due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOLKHYBNNQOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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